molecular formula C17H25NO3S B13043452 Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Cat. No.: B13043452
M. Wt: 323.5 g/mol
InChI Key: DRNOJQCXQYJCTI-UHFFFAOYSA-N
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Description

Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate is a complex organic compound with the molecular formula C16H23NO3S It is known for its unique spiro structure, which includes a piperidine ring fused to a thieno[2,3-C]pyran system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong bases and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate is unique due to its specific spiro structure and the presence of a tert-butyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C17H25NO3S

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H25NO3S/c1-12-11-13-5-10-22-14(13)17(20-12)6-8-18(9-7-17)15(19)21-16(2,3)4/h5,10,12H,6-9,11H2,1-4H3

InChI Key

DRNOJQCXQYJCTI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2

Origin of Product

United States

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